![molecular formula C10H7F3O2 B1366175 2-[3-(Trifluoromethyl)phenyl]propanedial CAS No. 493036-49-0](/img/structure/B1366175.png)
2-[3-(Trifluoromethyl)phenyl]propanedial
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)phenyl]propanedial (TFMPD), also known as 2-(3-trifluoromethylphenyl)propanal or CF3-phenylpropanedial, is an organic compound with the molecular formula C10H9F3O. It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular weight of 2-[3-(Trifluoromethyl)phenyl]propanedial is 216.16 g/mol. The InChI code is 1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 .
Chemical Reactions Analysis
Specific chemical reactions involving 2-[3-(Trifluoromethyl)phenyl]propanedial are not available in the sources I found .
Physical And Chemical Properties Analysis
The boiling point of 2-[3-(Trifluoromethyl)phenyl]propanedial is 207.4°C at 760 mmHg . It is stored under an inert atmosphere, in a freezer, under -20°C .
Wissenschaftliche Forschungsanwendungen
1. Catalysts for Polymer Materials
2-[3-(Trifluoromethyl)phenyl]propanedial derivatives are used in the synthesis of non-symmetric palladium complexes, which are efficient catalysts in propene/CO copolymerization. These catalysts contribute to producing flexible propene materials with ultrahigh molecular weights (Meier et al., 2003).
2. Photoluminescence and Electroluminescence in Organic Electronics
This compound plays a role in creating bis-cyclometalated iridium complexes with trifluoromethyl-substituted 2-phenylpyridine, which are crucial in organic light-emitting diodes (OLEDs). These materials show potential for electronic and photonic devices due to their controlled photoluminescence and electroluminescence properties (Xu et al., 2013).
3. Polymer Synthesis and Characterization
Various derivatives of 2-[3-(Trifluoromethyl)phenyl]propanedial are used in the synthesis of fluorinated polyimides, which demonstrate excellent thermal stability, mechanical properties, and low dielectric constants. These characteristics make them suitable for applications in the electronics industry (Tao et al., 2009).
4. Dental Resin Composites
Derivatives of this compound have been explored as photosensitizers for dental resin composites. Their use aims to improve the physical properties of these resins, offering alternatives to traditional photosensitizers like camphorquinone (Sun & Chae, 2000).
5. Enhanced Polymer Properties
Research has shown that modifying the formulation of common dental composites with trifluoromethyl phenyl derivatives can significantly improve properties like polymerization shrinkage, water sorption, and polymerization extent. This advancement is crucial in dental biomaterials (Pereira et al., 2002).
6. Fluorine-Containing Polyurethane Elastomers
Fluorinated derivatives based on 2-[3-(Trifluoromethyl)phenyl]propanedial have been used to synthesize polyurethane elastomers with low surface tension, high thermal stability, and flame resistance. These characteristics make them suitable for advanced material applications (Xu et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEJBNSLKDHEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407262 | |
| Record name | 2-[3-(trifluoromethyl)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]propanedial | |
CAS RN |
493036-49-0 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493036-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(trifluoromethyl)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 493036-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid](/img/structure/B1366098.png)
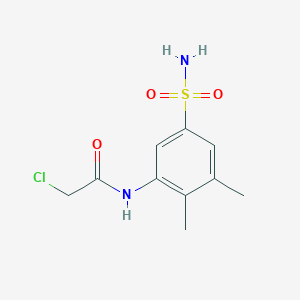
![2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B1366104.png)
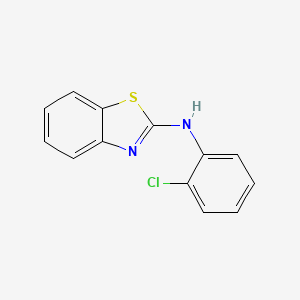
![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1366126.png)
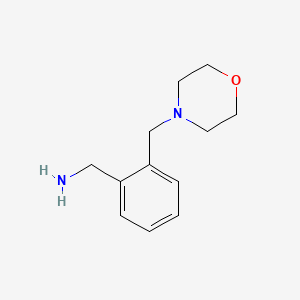
![5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1366136.png)
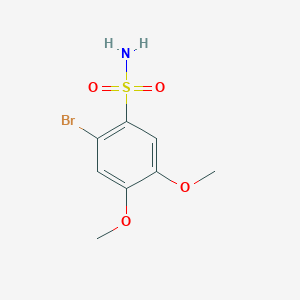
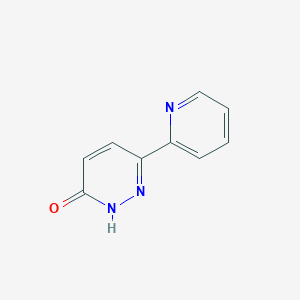
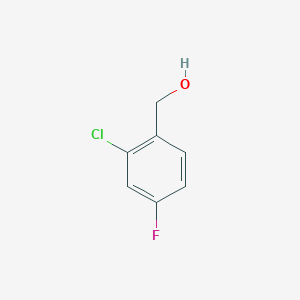
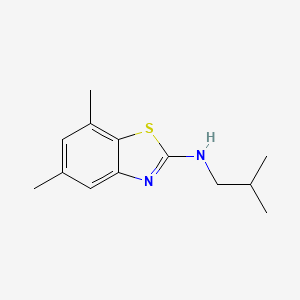
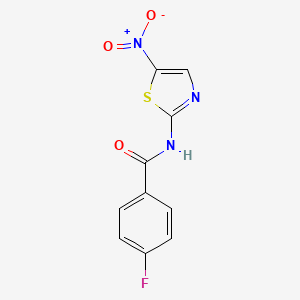
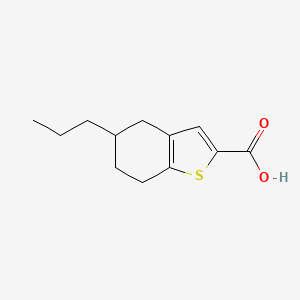
![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)